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Compound of Interest

Compound Name: tert-Amyl-tert-octylamine

Cat. No.: B129799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

sterically hindered secondary amine, tert-Amyl-tert-octylamine. The information presented

herein is crucial for the characterization and understanding of this compound's chemical

properties, making it a valuable resource for researchers in organic synthesis, medicinal

chemistry, and materials science.

Spectroscopic Data Summary
The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for tert-Amyl-tert-octylamine. This information is compiled from

the findings reported in the scientific literature.

Table 1: 1H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.09 s 9H (CH3)3C- (tert-octyl)

1.12 s 6H (CH3)2C- (tert-amyl)

1.34 s 2H -CH2- (tert-octyl)

1.40 q 2H -CH2- (tert-amyl)

2.55 br s 1H N-H

Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

29.3 -CH2- (tert-amyl)

31.9 (CH3)3C- (tert-octyl)

32.1 (CH3)2C- (tert-amyl)

51.9 -CH2- (tert-octyl)

56.5 (CH3)3C- (tert-octyl)

58.2 (CH3)2C- (tert-amyl)

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm-1) Interpretation

3300-3500 N-H stretch

2850-2960 C-H stretch (aliphatic)

1465 C-H bend (methylene and methyl)

1365 C-H bend (gem-dimethyl)
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Table 4: Mass Spectrometry (MS) Data
m/z Interpretation

199 [M]+ (Molecular Ion)

184 [M-CH3]+

142 [M-C4H9]+

128 [M-C5H11]+

Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques

as detailed in the primary literature. The following provides a generalized description of the

methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (1H) and carbon-13 (13C) NMR spectra were recorded on a Bruker Avance 400

spectrometer. The sample of tert-Amyl-tert-octylamine was dissolved in deuterated

chloroform (CDCl3), and chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
IR spectra were obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The analysis

was performed on a neat sample of the compound using an attenuated total reflectance (ATR)

accessory.

Mass Spectrometry (MS)
Mass spectra were acquired on a Hewlett-Packard 5989A mass spectrometer using electron

ionization (EI) at 70 eV. The sample was introduced via direct injection.

Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

synthesized chemical compound like tert-Amyl-tert-octylamine.
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Spectroscopic Characterization Workflow

This guide serves as a foundational resource for professionals engaged in the study and

application of tert-Amyl-tert-octylamine. The provided spectroscopic data and experimental

context are essential for ensuring the identity and purity of the compound in research and

development settings.

To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Analysis of
tert-Amyl-tert-octylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129799#spectroscopic-data-nmr-ir-ms-of-tert-amyl-
tert-octylamine]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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